Synthesis and Characterization of 3,8,8-Trimethyl-5,6,7,8-tetrahydronaphthalen-2-amine: A Comprehensive Technical Guide
Synthesis and Characterization of 3,8,8-Trimethyl-5,6,7,8-tetrahydronaphthalen-2-amine: A Comprehensive Technical Guide
Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Retrosynthetic logic, self-validating experimental protocols, and mechanistic E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness).
Executive Summary & Pharmacological Relevance
Tetrahydronaphthalene derivatives are highly privileged scaffolds in medicinal chemistry, serving as critical building blocks for the synthesis of retinoid X receptor (RXR) agonists and retinoic acid receptor (RAR) modulators. Specifically, functionalized aminotetralins are the core structural motifs in antineoplastic agents like Tamibarotene (AM80) and Bexarotene analogs .
3,8,8-Trimethyl-5,6,7,8-tetrahydronaphthalen-2-amine (CAS: 149620-30-4) is a specialized intermediate that introduces a unique steric profile compared to the more common 5,5,8,8-tetramethyl variants . The asymmetric gem-dimethyl grouping at the C8 position, combined with the C3 methyl group, provides distinct conformational restriction when coupled into larger heterocyclic systems, such as C7-functionalized indoles .
This whitepaper outlines a highly scalable, four-step synthetic route starting from commercially available materials, emphasizing the mechanistic causality behind reagent selection and regiochemical control.
Retrosynthetic Analysis & Pathway Design
The synthesis of the target amine relies on the late-stage reduction of a nitroarene precursor. The core challenge lies in the construction of the saturated ring with the correct regiochemistry relative to the aromatic methyl group.
By utilizing 4-(m-tolyl)butan-2-one as the starting material, we exploit the meta-methyl group to direct the intramolecular Friedel-Crafts alkylation to the less sterically hindered para-position. This completely avoids the congested bay region, exclusively yielding the desired 3,8,8-trimethyl-5,6,7,8-tetrahydronaphthalene core. Subsequent nitration is governed by a synergistic combination of electronic activation and steric shielding.
Figure 1: Four-step synthetic workflow for 3,8,8-trimethyl-5,6,7,8-tetrahydronaphthalen-2-amine.
Detailed Experimental Workflows
Every protocol below is designed as a self-validating system , incorporating specific checkpoints to ensure reaction fidelity before proceeding to the next step.
Step 1: Grignard Addition
Objective: Synthesis of 2-methyl-4-(m-tolyl)butan-2-ol.
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Setup: Purge a flame-dried round-bottom flask with argon. Dissolve 4-(m-tolyl)butan-2-one (1.0 eq) in anhydrous THF (0.5 M) and cool to 0 °C using an ice bath.
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Addition: Add Methylmagnesium bromide (3.0 M in diethyl ether, 1.2 eq) dropwise over 30 minutes.
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Reaction: Remove the ice bath and stir at room temperature for 2 hours.
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Validation: Monitor by TLC (Hexane/EtOAc 8:2). The reaction is complete when the UV-active ketone spot disappears and a more polar, KMnO₄-stainable alcohol spot appears.
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Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc, dry over MgSO₄, and concentrate in vacuo.
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Causality: Dropwise addition at 0 °C suppresses the enolization of the ketone (a common side reaction with Grignard reagents on enolizable substrates), maximizing the yield of the tertiary alcohol.
Step 2: Intramolecular Cyclization
Objective: Synthesis of 3,8,8-trimethyl-5,6,7,8-tetrahydronaphthalene.
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Setup: Dissolve the tertiary alcohol from Step 1 in anhydrous dichloromethane (DCM) and cool to 0 °C.
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Catalysis: Add Methanesulfonic acid (MSA, 5.0 eq) dropwise.
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Reaction: Stir the mixture at room temperature for 4 hours.
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Validation: The success of the cyclization is self-validated via ¹H-NMR of an aliquot: the aliphatic hydroxyl proton disappears, and the aromatic region simplifies from a meta-disubstituted pattern to a 1,2,4-trisubstituted tetralin pattern.
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Workup: Pour into ice-water and neutralize with saturated NaHCO₃ until CO₂ evolution ceases. Extract with DCM, dry, and evaporate.
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Causality: MSA is chosen over Lewis acids (like AlCl₃) because it efficiently generates the tertiary carbocation without inducing Wagner-Meerwein methyl shifts, ensuring the gem-dimethyl group remains intact at the C8 position.
Step 3: Regioselective Nitration
Objective: Synthesis of 3,8,8-trimethyl-2-nitro-5,6,7,8-tetrahydronaphthalene.
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Setup: Dissolve the tetralin derivative in acetic anhydride and cool to -5 °C.
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Nitration: Prepare a nitrating mixture of HNO₃ (68%) and H₂SO₄ (98%) (1:1.5 v/v) at 0 °C. Add this mixture dropwise to the substrate, keeping the internal temperature strictly below 0 °C.
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Reaction: Stir for 1 hour, then pour over crushed ice.
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Validation: The regiochemical outcome is validated by the appearance of two distinct aromatic singlets in the ¹H-NMR spectrum, confirming the para-orientation of the remaining aromatic protons (C1 and C4).
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Workup: Filter the resulting yellow precipitate and recrystallize from hot ethanol.
Step 4: Catalytic Hydrogenation
Objective: Synthesis of 3,8,8-trimethyl-5,6,7,8-tetrahydronaphthalen-2-amine.
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Setup: Dissolve the nitro compound in ethyl acetate in a high-pressure hydrogenation vessel.
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Catalysis: Add 10% Pd/C catalyst (0.1 eq by weight) carefully under an argon blanket .
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Reaction: Purge the vessel with H₂ gas and pressurize to 3 bar. Stir vigorously at 50 °C for 6 hours.
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Validation: Completion is monitored by the cessation of hydrogen uptake and confirmed by the appearance of a characteristic broad -NH₂ singlet (~3.5 ppm) in the ¹H-NMR spectrum.
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Workup: Filter the mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate in vacuo to afford the target amine as an off-white solid.
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Causality: Pd/C with H₂ is selected over traditional Fe/HCl reduction to avoid heavy metal waste, iron sludge entrapment, and tedious aqueous workups, providing a near-quantitative yield suitable for immediate pharmaceutical coupling.
Mechanistic Insights: Regiocontrol in Nitration
The defining step of this synthesis is the regioselective nitration of the tetralin core. The substrate possesses three available aromatic positions (C1, C2, C4). The exclusive formation of the C2-nitro isomer is a masterclass in the interplay between electronic activation and steric hindrance.
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Position C1: Ortho to the C8 gem-dimethyl group. The extreme steric bulk of the quaternary carbon completely blocks electrophilic attack here.
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Position C4: Located in the "bay region" between the C3-methyl and the C5-CH₂ group. While electronically activated, it is sterically hindered.
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Position C2: Para to the activating C4a-CH₂ group of the saturated ring, and ortho to the C3-methyl group. It is both highly electronically activated and sterically accessible.
Figure 2: Steric and electronic factors governing the regioselective nitration of the tetralin core.
Quantitative Characterization Data
Thorough characterization is required to validate the structural integrity of the synthesized amine. The following table summarizes the key physicochemical properties and mass spectrometry data for 3,8,8-trimethyl-5,6,7,8-tetrahydronaphthalen-2-amine .
| Physicochemical Property | Value / Description |
| Molecular Formula | C₁₃H₁₉N |
| Molecular Weight | 189.30 g/mol |
| Monoisotopic Mass | 189.15175 Da |
| Exact Mass [M+H]⁺ | 190.15903 m/z |
| Predicted CCS [M+H]⁺ | 142.6 Ų |
| XlogP (Predicted) | 3.9 |
| Appearance | Off-white to light brown solid |
| SMILES String | CC1=CC2=C(C=C1N)C(CCC2)(C)C |
References
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Design, Synthesis and Anticancer Biological Evaluation of Novel 1,4-Diaryl-1,2,3-triazole Retinoid Analogues of Tamibarotene (AM80) | Journal of the Brazilian Chemical Society |[Link]
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Synthesis of 11C-Labeled RXR Partial Agonist 1-[(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)amino]benzotriazole-5-carboxylic Acid (CBt-PMN) | Journal of Medicinal Chemistry (ACS Publications) |[Link]
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3,8,8-trimethyl-5,6,7,8-tetrahydronaphthalen-2-amine (CID 69744117) | PubChem |[Link]
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Synthesis of C7-Functionalized Indoles through an Aromaticity Destruction–Reconstruction Process | Organic Letters (ACS Publications) |[Link]
